

Technical Support Center: Addressing Resistance to Benzoxazole-Based Antimicrobial Agents

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Compound of Interest

Compound Name: *Benzo[d]oxazole-4-carboxylic acid*

Cat. No.: *B1287118*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to benzoxazole-based antimicrobial agents in their experiments.

Section 1: Minimum Inhibitory Concentration (MIC) Assays

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the potency of an antimicrobial agent. However, various factors can influence the outcome of these assays, leading to inconsistent and unreliable results. This section provides a troubleshooting guide for common issues encountered during MIC determination for benzoxazole-based compounds.

Frequently Asked Questions (FAQs): MIC Assays

Q1: My MIC values for the same benzoxazole compound are inconsistent between experiments. What could be the cause?

A1: Inconsistent MIC values can arise from several factors:

- **Inoculum Preparation:** Variation in the density of the bacterial inoculum is a primary cause of variability. Ensure you are using a standardized inoculum, typically adjusted to a 0.5

McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL.^[1] Always verify the inoculum concentration by plating serial dilutions.

- **Compound Solubility:** Benzoxazole derivatives can sometimes have poor solubility in aqueous media. Ensure your compound is fully dissolved in the initial stock solution (e.g., using DMSO) and that it does not precipitate upon dilution into the broth medium. Visually inspect for any precipitation.
- **Media Composition:** The composition of the culture medium can significantly impact the activity of the antimicrobial agent and bacterial growth. Use the recommended and consistent batch of Mueller-Hinton Broth (MHB) for susceptibility testing.
- **Incubation Conditions:** Ensure consistent incubation temperature (typically 37°C) and duration (usually 16-20 hours).^[1] Variations can affect bacterial growth rates and, consequently, the apparent MIC.
- **Plate Reading:** Visual determination of growth inhibition can be subjective. Using a plate reader to measure optical density (OD) can provide more objective results. However, be mindful of potential interference from colored compounds.

Q2: I am observing "skipped wells," where there is no growth at a lower concentration, but growth at a higher concentration of the benzoxazole agent. How should I interpret this?

A2: Skipped wells can be due to several reasons:

- **Contamination:** A single well might be contaminated with a resistant bacterium.
- **Pipetting Errors:** Inaccurate serial dilutions can lead to incorrect concentrations in some wells.
- **Compound Precipitation:** The compound may have precipitated at a specific concentration, reducing its effective concentration.
- **Paradoxical Effect:** Some antimicrobial agents can exhibit a paradoxical effect where they are less effective at higher concentrations.

Troubleshooting Steps:

- Repeat the assay with careful attention to aseptic technique and pipetting accuracy.
- Visually inspect the wells for any signs of precipitation.
- If the issue persists, consider performing a time-kill curve analysis to better understand the compound's activity at different concentrations.

Q3: The positive control (no drug) is showing poor or no bacterial growth. What should I do?

A3: This indicates a problem with the bacteria, the medium, or the incubation conditions.

- **Bacterial Viability:** Check the viability of your bacterial stock by plating it on a suitable agar medium.
- **Media Quality:** Ensure the broth medium is not expired and has been prepared correctly.
- **Incubation Environment:** Verify the incubator temperature and atmosphere (e.g., CO₂ levels if required for the specific strain).

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the steps for determining the MIC of a benzoxazole-based antimicrobial agent using the broth microdilution method.

Materials:

- Benzoxazole compound
- Sterile 96-well microtiter plates
- Mueller-Hinton Broth (MHB)
- Bacterial culture in logarithmic growth phase
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Multichannel pipette

Procedure:

- **Compound Preparation:** Prepare a stock solution of the benzoxazole compound in a suitable solvent (e.g., DMSO) at a high concentration.
- **Serial Dilutions:**
 - Add 100 μ L of sterile MHB to all wells of a 96-well plate.
 - Add 100 μ L of the compound stock solution to the first well of each row to be tested and mix well.
 - Perform a 2-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, down the plate. Discard the final 100 μ L from the last well.
- **Inoculum Preparation:**
 - Prepare a bacterial suspension from an overnight culture in MHB.
 - Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
 - Dilute this suspension in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- **Inoculation:** Add 100 μ L of the diluted bacterial suspension to each well, bringing the final volume to 200 μ L.
- **Controls:**
 - **Growth Control:** Wells containing MHB and bacteria but no antimicrobial agent.
 - **Sterility Control:** Wells containing MHB only.
- **Incubation:** Incubate the plate at 37°C for 16-20 hours.
- **Reading Results:** The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.^[2] This can be determined visually or by using a microplate reader to measure the optical density at 600 nm.

Data Presentation: Example MIC Values

Benzoxazole Derivative	Target Organism	MIC (µg/mL)	Reference
Compound 2b	B. subtilis	0.098 - 0.78	[3]
Compound 47	P. aeruginosa	0.25	[4]
Compound 47	E. faecalis	0.5	[4]
Compound 29	E. faecalis	8	[4]
B7 and B11	P. aeruginosa isolate	16	[5]
5d	C. albicans SC5314	16	[5]

Section 2: Biofilm Formation Assays

Biofilms are a major mechanism of resistance, as the extracellular matrix can prevent antimicrobial agents from reaching the bacterial cells.[6] The crystal violet assay is a common method for quantifying biofilm formation.

Frequently Asked Questions (FAQs): Biofilm Assays

Q1: I am seeing high variability in biofilm formation across the wells of my microtiter plate.

A1: Variability in biofilm assays can be caused by:

- **Inconsistent Inoculum:** Ensure a homogenous bacterial suspension is used for inoculation.
- **Uneven Surface Attachment:** Minor differences in the plastic surface of the wells can affect biofilm attachment. Using plates from the same batch and manufacturer can help.
- **Washing Technique:** Overly vigorous washing can dislodge the biofilm, while insufficient washing can leave behind planktonic cells, leading to inaccurate results. Wash gently and consistently.[7]
- **Edge Effects:** The outer wells of a 96-well plate are more prone to evaporation, which can affect biofilm formation. It is good practice to fill the outer wells with sterile water or media and not use them for experimental samples.

Q2: My control strain, which is known to be a strong biofilm former, is showing weak biofilm formation.

A2: This could be due to several factors:

- **Growth Medium:** Some media components can inhibit biofilm formation. Ensure you are using a medium that supports robust biofilm growth for your specific strain. For example, glucose and yeast extract can induce biofilm formation.[\[8\]](#)
- **Incubation Conditions:** Biofilm formation is sensitive to incubation time, temperature, and aeration. Optimize these conditions for your strain. Static incubation is often used to promote biofilm formation on the bottom of the wells.[\[7\]](#)
- **Bacterial Strain Viability:** The ability to form biofilms can be lost over successive subculturing. Use a fresh culture from a frozen stock.

Experimental Protocol: Quantitative Biofilm Assay using Crystal Violet

This protocol describes the quantification of biofilm formation in a 96-well plate format.[\[5\]](#)[\[9\]](#)

Materials:

- Sterile 96-well flat-bottom microtiter plate
- Bacterial culture
- Appropriate growth medium
- 0.1% Crystal Violet solution
- 30% Acetic acid or 95% Ethanol
- Phosphate-buffered saline (PBS)
- Plate reader

Procedure:

- Inoculation: Add 200 μ L of a diluted overnight bacterial culture (adjusted to a specific OD, e.g., 0.1 at 600 nm) to each well. Include media-only wells as a negative control.
- Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.[\[5\]](#)[\[9\]](#)
- Washing: Gently remove the planktonic cells by aspirating the medium. Wash the wells twice with 200 μ L of PBS. Be careful not to disturb the biofilm at the bottom of the wells.
- Fixation (Optional but Recommended): Add 200 μ L of 95% ethanol to each well and incubate for 15 minutes. Remove the ethanol and allow the plate to air dry.
- Staining: Add 200 μ L of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[\[7\]](#)[\[9\]](#)
- Washing: Remove the crystal violet solution and wash the wells several times with sterile distilled water until the water runs clear.
- Solubilization: Add 200 μ L of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm. Incubate for 10-15 minutes with gentle shaking.[\[5\]](#)
- Quantification: Transfer 125 μ L of the solubilized crystal violet solution to a new flat-bottom 96-well plate.[\[5\]](#) Measure the absorbance at a wavelength of 570-595 nm using a plate reader.[\[9\]](#)[\[10\]](#)

Data Presentation: Example Biofilm Inhibition Data

Compound	Concentration	Organism	Biofilm Inhibition (%)	Reference
Fe(III) complex 12 of ligand 1	$\frac{1}{4}$ MIC	S. aureus ATCC 25923	75	[11]
Ligand 3	$\frac{1}{4}$ MIC	S. aureus ATCC 25923	16.4	[11]

Section 3: Efflux Pump Activity Assays

Efflux pumps are membrane proteins that actively extrude antimicrobial agents from the bacterial cell, thereby reducing their intracellular concentration and efficacy.^[12] The ethidium bromide (EtBr) accumulation/efflux assay is a common fluorometric method to assess efflux pump activity.

Frequently Asked Questions (FAQs): Efflux Pump Assays

Q1: The fluorescence signal in my ethidium bromide accumulation assay is very low, even in the control cells.

A1: Low fluorescence can be due to:

- **Low EtBr Concentration:** Ensure you are using an optimal, sub-inhibitory concentration of EtBr. This concentration needs to be determined for each bacterial strain.^[13]
- **Cell Density:** The cell density in the assay is crucial. A low cell density will result in a weak signal. Standardize the cell concentration (e.g., to an OD₆₀₀ of 0.4-0.6).
- **Instrument Settings:** Check the excitation and emission wavelengths on your fluorometer or plate reader (typically around 520 nm for excitation and 590 nm for emission).^[13]

Q2: I don't see a significant difference in EtBr accumulation between my wild-type and efflux pump knockout strains.

A2: This could indicate:

- **Redundant Efflux Pumps:** The bacterium may have multiple efflux pumps that can transport EtBr. Knocking out a single pump may not be sufficient to see a significant effect.
- **Non-specific Efflux:** The benzoxazole compound may not be a substrate for the specific efflux pump you are investigating.
- **Assay Conditions:** The assay conditions may not be optimal for detecting the activity of the specific pump. For example, some pumps are energy-dependent, so the presence of an energy source like glucose is important for the efflux part of the assay.^[14]

Experimental Protocol: Ethidium Bromide Efflux Assay

This protocol measures the real-time efflux of EtBr from bacterial cells.[\[13\]](#)[\[14\]](#)

Materials:

- Bacterial culture
- Phosphate-buffered saline (PBS)
- Ethidium bromide (EtBr)
- Glucose
- Efflux pump inhibitor (EPI) as a positive control (e.g., CCCP or verapamil)
- Fluorometer or fluorescent plate reader

Procedure:

- Cell Preparation:
 - Grow bacteria to the mid-logarithmic phase.
 - Harvest the cells by centrifugation and wash them twice with PBS.
 - Resuspend the cells in PBS to a final OD₆₀₀ of 0.4-0.6.
- EtBr Loading:
 - Incubate the cell suspension with a sub-inhibitory concentration of EtBr and an EPI (to maximize loading by inhibiting efflux) for a specific time (e.g., 60 minutes) at room temperature.
- Initiating Efflux:
 - Centrifuge the loaded cells to remove the extracellular EtBr and EPI.

- Resuspend the cells in PBS containing an energy source (e.g., 0.4% glucose) to energize the efflux pumps.
- Fluorescence Measurement:
 - Immediately place the suspension in a fluorometer or fluorescent plate reader.
 - Measure the decrease in fluorescence over time at the appropriate excitation and emission wavelengths. A rapid decrease in fluorescence indicates active efflux of EtBr.
- Controls:
 - No Energy Source: Cells resuspended in PBS without glucose to show minimal efflux.
 - With EPI: Cells resuspended in PBS with glucose and an EPI to show inhibited efflux.

Data Presentation: Example Efflux Pump Inhibition Data

Compound	Organism	Effect on Ethidium Bromide Accumulation	Reference
Ligand 3	MRSA	Increased accumulation	[11]
Zn(II) complex 5 of ligand 2	E. coli AG100	Inhibited AcrAB-TolC efflux	[11]
Ag(II) complex 11 of ligand 1	E. coli AG100	Inhibited AcrAB-TolC efflux	[11]

Section 4: Signaling Pathway Analysis

Benzoxazole-based agents can exert their antimicrobial effects by interfering with various cellular signaling pathways. Investigating these pathways can provide insights into both the mechanism of action and potential resistance mechanisms. Western blotting is a common technique used to analyze changes in protein expression and phosphorylation status within these pathways.

Frequently Asked Questions (FAQs): Western Blotting for Signaling Pathways

Q1: I am getting high background or non-specific bands on my Western blot for mTOR pathway proteins.

A1: High background and non-specific bands are common issues in Western blotting.[\[6\]](#)[\[11\]](#)[\[15\]](#)

- **Blocking:** Incomplete blocking is a major cause. Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C.[\[15\]](#)[\[16\]](#) Note that milk is not recommended for phospho-specific antibodies due to the presence of phosphoproteins.[\[15\]](#)
- **Antibody Concentration:** The primary antibody concentration may be too high. Try a range of dilutions to find the optimal concentration.[\[6\]](#)
- **Washing Steps:** Insufficient washing can lead to high background. Increase the number and duration of washes with TBST.[\[6\]](#)
- **Secondary Antibody:** The secondary antibody may be cross-reacting with other proteins. Run a control lane with only the secondary antibody to check for non-specific binding.

Q2: The signal for my target protein is very weak or absent.

A2: A weak or absent signal can be due to:

- **Low Protein Expression:** The target protein may be expressed at low levels in your samples. Increase the amount of protein loaded onto the gel.
- **Poor Antibody Quality:** The primary antibody may have low affinity or may have degraded. Ensure proper storage and consider trying an antibody from a different vendor.
- **Inefficient Transfer:** The transfer of proteins from the gel to the membrane may be incomplete, especially for large proteins like mTOR (~289 kDa). Optimize the transfer time and conditions. A wet transfer is generally more efficient for large proteins.[\[4\]](#)
- **Substrate/Detection:** The detection reagent may be expired or not sensitive enough.

Experimental Protocol: Western Blot Analysis of the mTOR Pathway

This protocol provides a general workflow for analyzing the phosphorylation status of key proteins in the mTOR signaling pathway in response to benzoxazole treatment.[\[4\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- Bacterial or cell lysates
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., anti-phospho-mTOR, anti-total-mTOR)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Protein Extraction:** Lyse bacterial or eukaryotic cells treated with the benzoxazole compound and a control. Determine the protein concentration of the lysates.
- **SDS-PAGE:** Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

- **Blocking:** Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[16]
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody (e.g., anti-phospho-mTOR) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[19]
- **Washing:** Wash the membrane several times with TBST to remove unbound primary antibody.
- **Secondary Antibody Incubation:** Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- **Washing:** Wash the membrane again several times with TBST.
- **Detection:** Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
- **Stripping and Re-probing:** The membrane can be stripped and re-probed with an antibody for a total protein (e.g., total mTOR) or a loading control (e.g., GAPDH) to normalize the data.

Section 5: Quorum Sensing Inhibition Assays

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression, including virulence factors and biofilm formation.[2][20] Inhibiting QS is a potential strategy to combat bacterial infections.

Frequently Asked Questions (FAQs): Quorum Sensing Inhibition Assays

Q1: How do I choose the right reporter strain for my QS inhibition assay?

A1: The choice of reporter strain depends on the QS system you want to study. Common reporter strains include:

- **Chromobacterium violaceum:** Produces a purple pigment (violacein) that is regulated by QS. Inhibition of QS results in a loss of pigmentation.

- *Vibrio harveyi*: Produces bioluminescence that is controlled by its QS system. A decrease in light production indicates QS inhibition.
- Genetically engineered strains: Strains of clinically relevant bacteria (e.g., *Pseudomonas aeruginosa*) can be engineered with reporter genes (e.g., *lacZ*, *gfp*) under the control of a QS-regulated promoter.

Q2: My benzoxazole compound appears to inhibit QS, but it also inhibits bacterial growth at the tested concentrations. How can I differentiate between QS inhibition and general toxicity?

A2: This is a critical point in QS inhibition studies. It is essential to determine the MIC of your compound against the reporter strain first. QS inhibition assays should be performed at sub-MIC concentrations where the compound does not significantly affect bacterial growth. Always run a parallel experiment to measure bacterial growth (e.g., by OD₆₀₀) under the same conditions as your QS assay. True QS inhibition should occur without a corresponding decrease in cell viability.[\[21\]](#)

Q3: What are some of the challenges and limitations of targeting quorum sensing?

A3: While promising, there are challenges associated with anti-QS therapies:

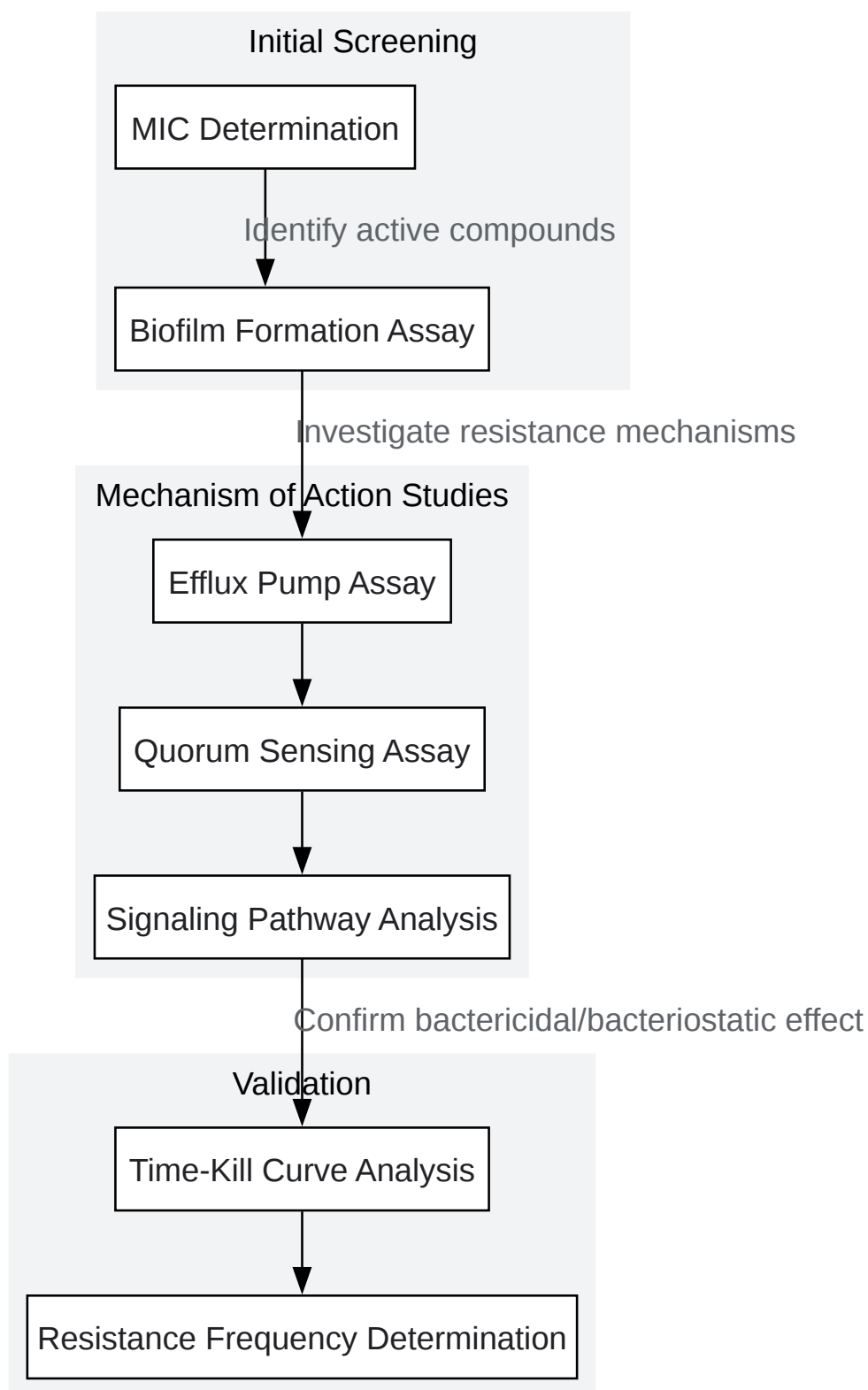
- Specificity: Many QS inhibitors are not specific and may have off-target effects.[\[15\]](#)
- Redundancy: Bacteria can have multiple QS systems, and inhibiting only one may not be sufficient to control virulence.[\[15\]](#)
- In vivo Efficacy: Translating in vitro QS inhibition to in vivo efficacy can be challenging due to factors like compound stability, bioavailability, and the complexity of the host environment.[\[22\]](#)
- Resistance: While less likely to develop compared to traditional antibiotics, bacteria can potentially develop resistance to QS inhibitors.[\[15\]](#)

Section 6: Visualizing Workflows and Pathways

Understanding the complex relationships between experimental procedures and biological pathways is crucial for troubleshooting and data interpretation. The following diagrams, created

using the Graphviz DOT language, illustrate key workflows and signaling pathways relevant to studying benzoxazole resistance.

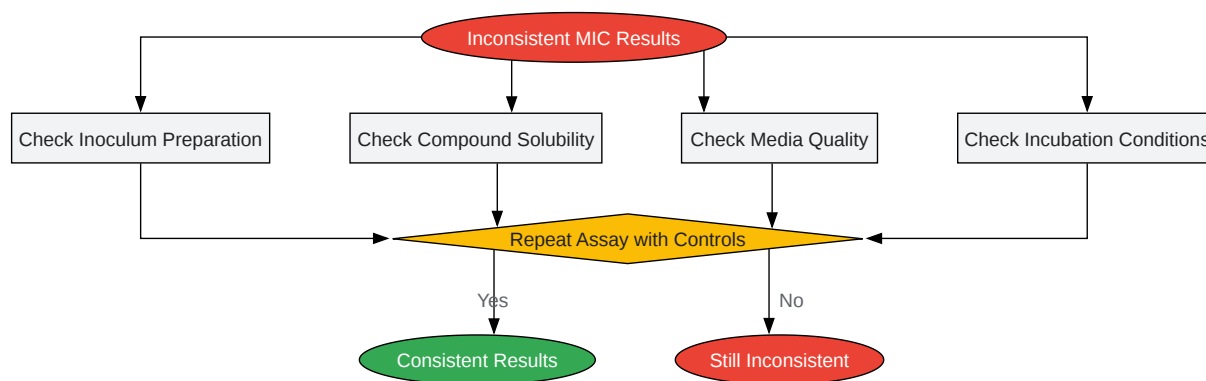
Diagram 1: General Experimental Workflow for Investigating Benzoxazole Resistance



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Caption: A general workflow for characterizing benzoxazole antimicrobial agents.

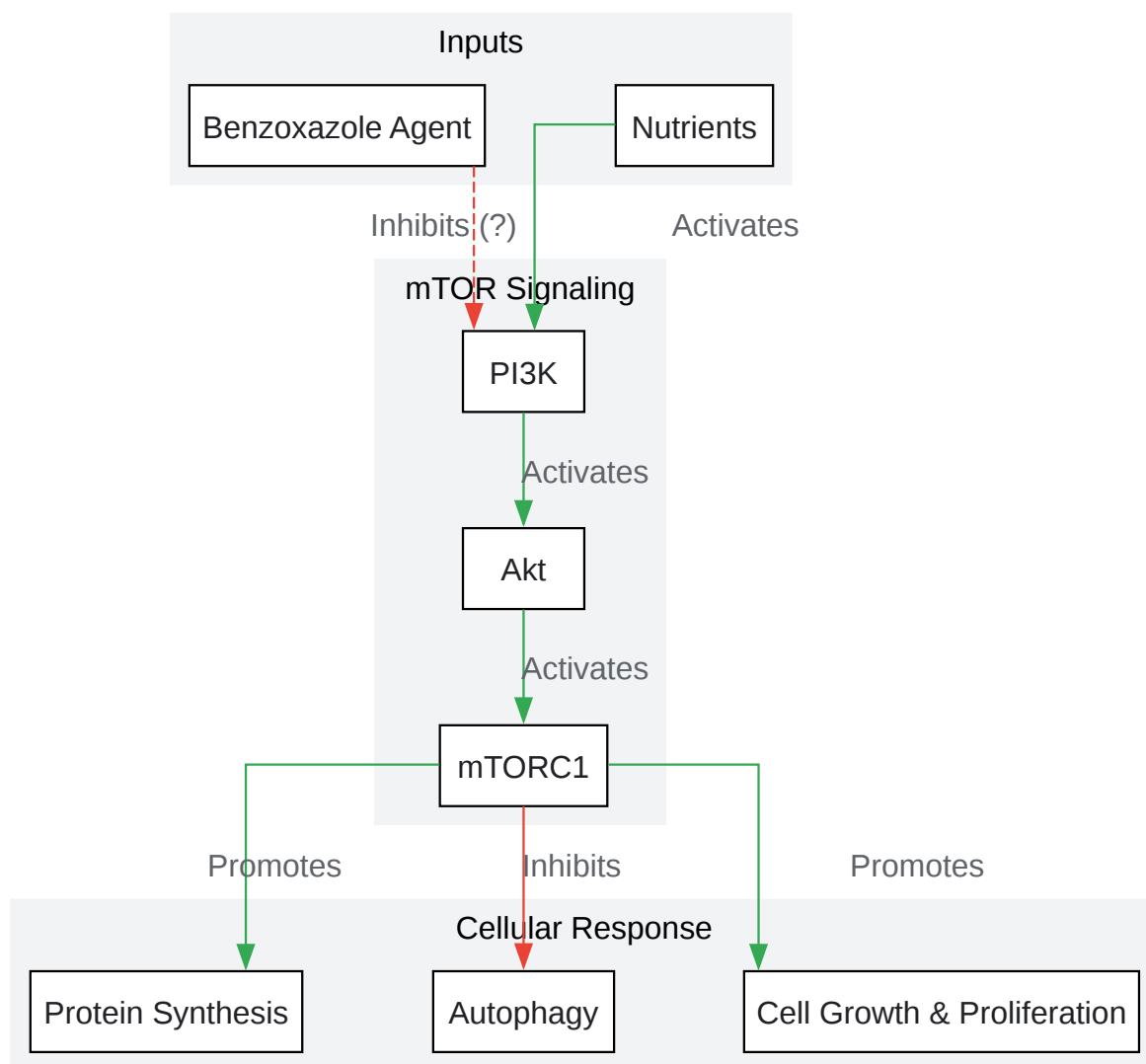
Diagram 2: Troubleshooting Logic for Inconsistent MIC Results



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Caption: A troubleshooting guide for addressing inconsistent MIC results.

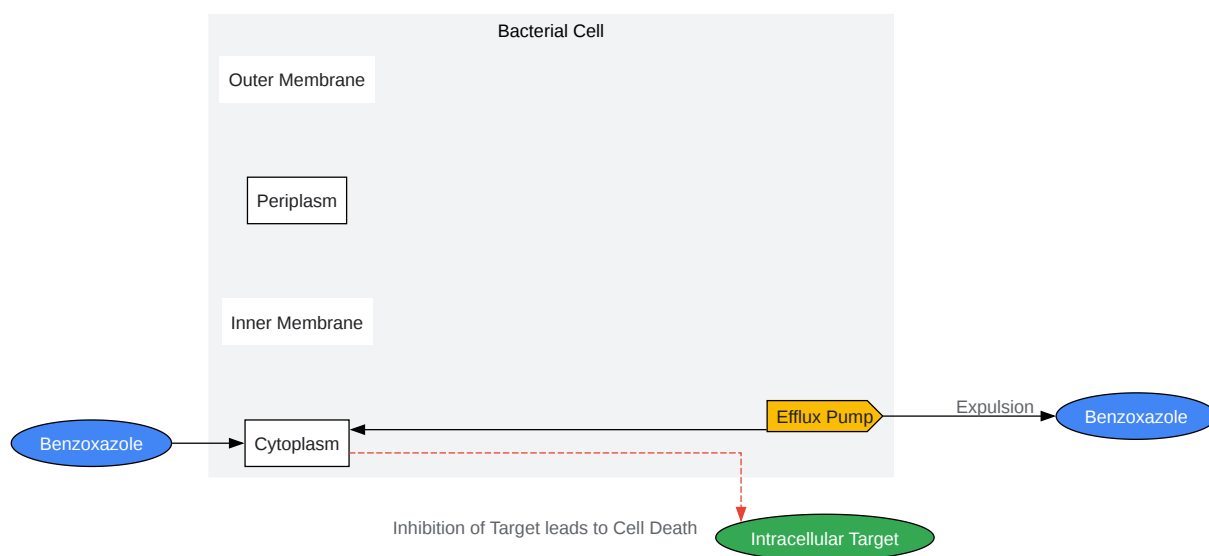
Diagram 3: Simplified mTOR Signaling Pathway in Response to Antimicrobial Stress



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Caption: A simplified diagram of the mTOR signaling pathway.[\[21\]](#)[\[23\]](#)[\[24\]](#)

Diagram 4: Efflux Pump Mechanism of Resistance



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Caption: Schematic of an efflux pump mediating benzoxazole resistance.[12][25]

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References

- 1. idexx.dk [idexx.dk]
- 2. Signaling in Bacteria | Biology for Majors I [courses.lumenlearning.com]
- 3. Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biofilms: Formation, drug resistance and alternatives to conventional approaches [aimspress.com]
- 7. researchgate.net [researchgate.net]
- 8. Functional Annotation of Bacterial Signal Transduction Systems: Progress and Challenges - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. researchgate.net [researchgate.net]
- 10. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. Benzoxazole-Based Metal Complexes to Reverse Multidrug Resistance in Bacteria - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. Reference Antimicrobial Susceptibility Testing (AST) Data | HAIs | CDC [cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Challenges and Limitations of Anti-quorum Sensing Therapies - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 16. Bacterial Signal Transduction Systems | Encyclopedia MDPI [encyclopedia.pub]
- 17. Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance [mdpi.com]
- 18. emerypharma.com [emerypharma.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 21. mTOR Signaling in Growth, Metabolism, and Disease - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 22. Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 23. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 24. mTOR Signaling Pathway and Gut Microbiota in Various Disorders: Mechanisms and Potential Drugs in Pharmacotherapy - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 25. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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